molecular formula C6H7ClF3NO B13588806 1-[2-(Trifluoromethyl)furan-3-yl]methanaminehydrochloride

1-[2-(Trifluoromethyl)furan-3-yl]methanaminehydrochloride

Cat. No.: B13588806
M. Wt: 201.57 g/mol
InChI Key: ZZNUEIXOEKKOHV-UHFFFAOYSA-N
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Description

1-[2-(Trifluoromethyl)furan-3-yl]methanaminehydrochloride is an organic compound that belongs to the class of trifluoromethyl-substituted furans

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-trifluoromethylfuran with methanamine under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods. For example, the use of continuous flow reactors can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as chromatography can ensure the removal of impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

1-[2-(Trifluoromethyl)furan-3-yl]methanaminehydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethylfuran oxides, while substitution reactions may produce various substituted furans .

Scientific Research Applications

1-[2-(Trifluoromethyl)furan-3-yl]methanaminehydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(Trifluoromethyl)furan-3-yl]methanaminehydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(Trifluoromethyl)furan-3-yl]methanaminehydrochloride is unique due to its specific substitution pattern and the presence of both a trifluoromethyl group and a methanamine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

1-[2-(Trifluoromethyl)furan-3-yl]methanamine hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances its lipophilicity, which can influence its interaction with biological targets, while the furan moiety contributes to its reactivity and binding capabilities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of 1-[2-(Trifluoromethyl)furan-3-yl]methanamine hydrochloride is primarily attributed to its interaction with various molecular targets. The trifluoromethyl group allows for enhanced interactions with hydrophobic pockets in proteins, which may lead to modulation of enzyme activity or receptor function. Research indicates that compounds with similar structures can inhibit specific enzymes or modulate signaling pathways, suggesting a multifaceted mechanism of action.

Biological Activity and Therapeutic Potential

  • Antimicrobial Activity : Studies have indicated that compounds containing trifluoromethyl and furan groups exhibit significant antimicrobial properties. For instance, related compounds have shown efficacy against various bacterial strains and fungi, making them potential candidates for the development of new antibiotics.
  • Anticancer Properties : The compound's ability to induce apoptosis in cancer cells has been noted in several studies. For example, structural analogs demonstrated cytotoxic effects against human cancer cell lines, with IC50 values indicating potent activity. The presence of electron-withdrawing groups like trifluoromethyl enhances this activity by stabilizing the interactions with cellular targets.
  • Neuroprotective Effects : Some research suggests that derivatives of this compound may exhibit neuroprotective properties, potentially through modulation of neurotransmitter systems or inhibition of neuroinflammatory pathways.

Case Studies

Several studies have highlighted the biological activity of related compounds:

  • Study 1 : A series of trifluoromethyl-substituted furan derivatives were evaluated for their cytotoxicity against various cancer cell lines. Compounds demonstrated IC50 values in the low micromolar range, indicating significant potential for further development as anticancer agents .
  • Study 2 : In vitro assays showed that a related compound inhibited the growth of Mycobacterium tuberculosis, demonstrating potential as an anti-tubercular agent. The minimum inhibitory concentration (MIC) was determined to be effective at sub-micromolar concentrations .

Data Tables

CompoundBiological ActivityIC50 (µM)MIC (µg/mL)Reference
1-[2-(Trifluoromethyl)furan-3-yl]methanamine HClAnticancer0.48N/A
Related Triazole DerivativeAntimicrobialN/A8–16
Furan AnalogAnti-tubercularN/A<10

Properties

Molecular Formula

C6H7ClF3NO

Molecular Weight

201.57 g/mol

IUPAC Name

[2-(trifluoromethyl)furan-3-yl]methanamine;hydrochloride

InChI

InChI=1S/C6H6F3NO.ClH/c7-6(8,9)5-4(3-10)1-2-11-5;/h1-2H,3,10H2;1H

InChI Key

ZZNUEIXOEKKOHV-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1CN)C(F)(F)F.Cl

Origin of Product

United States

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